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Cat. No.: B8103706 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipatasertib, also known as GDC-0068, is a potent, orally bioavailable, and highly selective

small-molecule inhibitor of all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2,

and AKT3).[1][2] As a central node in the phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian

target of rapamycin (mTOR) signaling pathway, AKT is a critical regulator of numerous cellular

processes, including cell survival, proliferation, metabolism, and growth.[3][4] The dysregulation

of the PI3K/AKT pathway is a frequent event in many human cancers, making AKT an

attractive therapeutic target.[5]

This technical guide provides a comprehensive overview of Ipatasertib, focusing on its

mechanism of action, preclinical and clinical data, and detailed experimental protocols for its

characterization. While the prompt specified "Ipatasertib-NH2," the widely researched and

clinically evaluated compound is Ipatasertib. This guide will focus on the extensive data

available for Ipatasertib.

Mechanism of Action

Ipatasertib functions as an ATP-competitive inhibitor. It selectively binds to the kinase domain of

AKT, occupying the ATP-binding pocket. This action prevents the phosphorylation of

downstream AKT substrates, thereby blocking the propagation of signals that promote cell

growth and survival. By inhibiting all three AKT isoforms, Ipatasertib demonstrates broad
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activity against cancers with a hyperactivated PI3K/AKT pathway, which can result from genetic

alterations such as PTEN loss or PIK3CA mutations.

Quantitative Data Summary
The efficacy of Ipatasertib has been quantified in numerous preclinical studies. The following

tables summarize key data regarding its potency and activity in various contexts.

Table 1: In Vitro Potency of Ipatasertib Against AKT Isoforms

Parameter Value (nmol/L) Notes

IC₅₀ (AKT1) 5
ATP-competitive inhibition of

the isolated enzyme.

IC₅₀ (AKT2) 18
ATP-competitive inhibition of

the isolated enzyme.

IC₅₀ (AKT3) 8
ATP-competitive inhibition of

the isolated enzyme.

Table 2: Ipatasertib Activity in Cancer Cell Lines
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Cell Line Context Mean IC₅₀ (µmol/L) Notes

Cancer cell lines with PTEN

loss or PIK3CA mutations
4.8 ± 0.56

Significantly more sensitive to

Ipatasertib.

Cancer cell lines without

known PTEN/PIK3CA

alterations

8.4 ± 0.48
Less sensitive compared to

lines with pathway alterations.

HCT116 WT (Colon Cancer) 10.58
Demonstrates activity in a wild-

type p53 background.

HCT116 p53-/- (Colon Cancer) 9.149

Suggests p53 status has

minimal impact on Ipatasertib

efficacy.

ARK1 (Serous Endometrial

Cancer, PTEN wild type)
6.62

Effective in PTEN wild type

endometrial cancer cells.

SPEC-2 (Serous Endometrial

Cancer, PTEN null)
2.05

Increased sensitivity in PTEN

null endometrial cancer cells.

Table 3: Pharmacokinetic Parameters of Ipatasertib

Parameter Value Condition

Time to Maximal Concentration

(t_max)
~1 hour

Following a single 400 mg oral

dose.

Effective Half-life (t₁/₂) ~24-45 hours

Metabolism Extensively by CYP3A4
Major active metabolite is M1

(G-037720).

Drug-Drug Interaction
Increased exposure with

CYP3A inhibitors

Co-administration with

palbociclib (a weak CYP3A

inhibitor) increased Ipatasertib

AUC by 68%.
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Signaling Pathway and Experimental Workflow
Visualizations
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PI3K/AKT/mTOR Signaling Pathway and Ipatasertib Inhibition
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Experimental Workflow: Western Blot for p-AKT Inhibition

1. Cell Culture & Treatment
Seed cancer cells and treat with

various concentrations of Ipatasertib
(include vehicle control).

2. Cell Lysis
Harvest cells and prepare protein

lysates using RIPA buffer with
protease/phosphatase inhibitors.

3. Protein Quantification
Determine protein concentration
of each lysate (e.g., BCA assay)

to ensure equal loading.

4. SDS-PAGE
Separate proteins by size by

loading equal amounts of protein
onto a polyacrylamide gel.

5. Protein Transfer
Transfer separated proteins from

the gel to a nitrocellulose or
PVDF membrane.

6. Immunoblotting
Block membrane and probe with primary

antibodies (anti-p-AKT, anti-total AKT,
and loading control like GAPDH).

7. Detection
Incubate with HRP-conjugated

secondary antibodies and visualize
bands using chemiluminescence.

8. Analysis
Quantify band intensity. A decrease

in the p-AKT/total AKT ratio with
increasing Ipatasertib concentration

indicates target inhibition.

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b8103706?utm_src=pdf-custom-synthesis
https://www.benchchem.com/pdf/Ipatasertib_An_In_Depth_Technical_Guide_to_an_ATP_Competitive_Pan_Akt_Inhibitor.pdf
https://taylorandfrancis.com/knowledge/Medicine_and_healthcare/Pharmaceutical_medicine/Ipatasertib/
https://www.creative-biolabs.com/adc/ipatasertib-akt-inhibitor.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC7511610/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6901085/
https://www.benchchem.com/product/b8103706#ipatasertib-nh2-as-a-pan-akt-inhibitor
https://www.benchchem.com/product/b8103706#ipatasertib-nh2-as-a-pan-akt-inhibitor
https://www.benchchem.com/product/b8103706#ipatasertib-nh2-as-a-pan-akt-inhibitor
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8103706?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8103706?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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